![molecular formula C15H10BrClO B3131767 1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one CAS No. 358655-87-5](/img/structure/B3131767.png)
1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Overview
Description
1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, also known as Clomifene or Clomiphene, is a synthetic nonsteroidal medication that is used in the treatment of female infertility. It is a selective estrogen receptor modulator (SERM) that works by blocking the negative feedback of estrogen on the hypothalamus, leading to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which in turn stimulates ovulation.
Scientific Research Applications
Optical Properties and Charge Transport
1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one and its derivatives have been studied for their optical properties. Shkir et al. (2019) investigated the linear, second, and third-order nonlinear optical (NLO) properties of this compound and related chalcone derivatives. Their research revealed that these compounds could be used in various semiconductor devices due to their substantial intra- and inter-molecular charge transport capabilities (Shkir et al., 2019).
Molecular Structure and Intermolecular Interactions
The molecular structure of 1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is characterized by two substituted benzene rings bridged by a prop-2-en-1-one group. Fun et al. (2008) described the structure in detail, highlighting weak C—H⋯O interactions forming a supramolecular zigzag chain and intramolecular hydrogen bonds (Fun et al., 2008).
Synthesis and Cytotoxic Effects
A study by Brahmana et al. (2022) explored the synthesis of halogen-substituted chalcones, including variants of 1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, and tested their cytotoxic effects against MCF-7 breast cancer cells. The results indicated potential as cancer prevention agents and inhibitors of cell proliferation (Brahmana et al., 2022).
Electronic Properties and Chemical Reactivity
Adole et al. (2020) investigated the electronic properties and chemical reactivity of a derivative of 1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one using density functional theory. The study provided insights into molecular electrostatic potential surfaces, electronic parameters, and vibrational assignments (Adole et al., 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGWQXJHYVBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30784609 | |
Record name | 1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
CAS RN |
358655-87-5 | |
Record name | 1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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